

An In-depth Technical Guide to the Thermochemical Properties of Potassium Fluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Potassium fluoride

Cat. No.: B129843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for **potassium fluoride** (KF). The information is presented in a clear and concise format, with quantitative data organized into structured tables for ease of comparison. Detailed experimental protocols for key thermochemical measurements are also provided, along with visualizations of fundamental thermodynamic cycles and experimental workflows.

Core Thermochemical Data of Potassium Fluoride

The following tables summarize the key thermochemical properties of **potassium fluoride** in its solid, liquid, and gaseous states.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$)

Phase	$\Delta_f H^\circ$ (kJ/mol)	Reference
Solid (cr)	-568.61	[1][2][3]
Liquid (l)	-554.47	[1][2][3]
Gas (g)	-326.77	[1]

Table 2: Standard Molar Entropy (S°)

Phase	S° (J/mol·K)	Reference
Solid (cr)	66.55	[1] [2] [3]
Liquid (l)	67.63	[1] [2] [3]
Gas (g)	226.60	[1]

Table 3: Heat Capacity (C_p)

The heat capacity of **potassium fluoride** can be expressed as a function of temperature using the Shomate Equation:

$$C_p^\circ = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E/t^2$$

where:

- t = temperature (K) / 1000
- C_p° = heat capacity (J/mol·K)

The coefficients for the Shomate Equation for **potassium fluoride** in its solid, liquid, and gaseous phases are provided in the tables below.

Solid Phase (298 K to 900 K)[\[1\]](#)[\[4\]](#)[\[5\]](#)

A	B	C	D	E
46.53612	13.96661	-2.385212	2.844677	-0.140770

Solid Phase (900 K to 1131 K)[\[1\]](#)[\[4\]](#)[\[5\]](#)

A	B	C	D	E
-254.3834	474.8003	-246.4832	43.88472	43.50900

Liquid Phase (1131 K to 3000 K)[1][4]

A	B	C	D	E
71.96522	-2.116748 x 10- 10	1.309726 x 10- 10	-2.449678 x 10- 11	-4.589305 x 10- 12

Gas Phase (3000 K to 6000 K)[1]

A	B	C	D	E
37.20911	0.861908	-0.047662	0.004070	-0.201727

Table 4: Lattice Energy

The lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions.

Lattice Energy (kJ/mol)	Reference
808	[6]
784.45	[7]
830	[8]

Experimental Protocols

Determination of the Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of **potassium fluoride** can be determined indirectly by reacting potassium with a suitable fluorine-containing compound in a bomb calorimeter. However, a more common and safer approach for inorganic salts is solution calorimetry. For the purpose of illustrating a widely used technique for energetic materials, the following outlines the procedure for bomb calorimetry.

Objective: To determine the heat of combustion of a substance at constant volume, from which the enthalpy of formation can be calculated.

Materials:

- Bomb calorimeter
- High-pressure oxygen cylinder
- Benzoic acid (as a standard for calibration)
- **Potassium fluoride** sample
- Fuse wire
- Crucible
- Balance (accurate to 0.1 mg)
- Deionized water
- Data acquisition system with a temperature probe

Procedure:

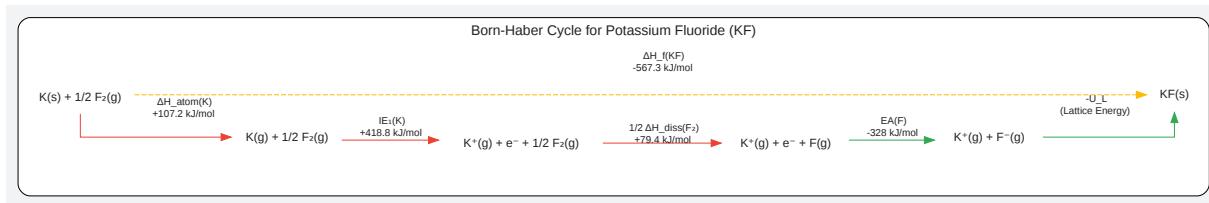
- Calibration of the Calorimeter:
 - A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and placed in the crucible.
 - A piece of fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.
 - The bomb is assembled and sealed.
 - The bomb is charged with pure oxygen to a pressure of approximately 30 atm.
 - The bomb is placed in the calorimeter bucket containing a known mass of deionized water.

- The calorimeter is assembled, and the initial temperature is recorded at regular intervals to establish a baseline.
- The benzoic acid is ignited by passing an electric current through the fuse wire.
- The temperature is recorded at short intervals until it reaches a maximum and then starts to cool.
- The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature change.
- Combustion of **Potassium Fluoride** Sample:
 - A known mass of the **potassium fluoride** sample is placed in the crucible.
 - The procedure is repeated as for the calibration with benzoic acid.
- Data Analysis:
 - The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.
 - The heat released by the combustion of the sample (q_{sample}) is calculated using the heat capacity of the calorimeter (C_{cal}) and ΔT : $q_{\text{sample}} = C_{\text{cal}} \times \Delta T$
 - The heat of combustion per mole of the sample is then calculated.
 - The standard enthalpy of formation of **potassium fluoride** is calculated using Hess's Law, incorporating the heats of formation of the reactants and products of the combustion reaction.

Determination of Lattice Energy using the Born-Haber Cycle

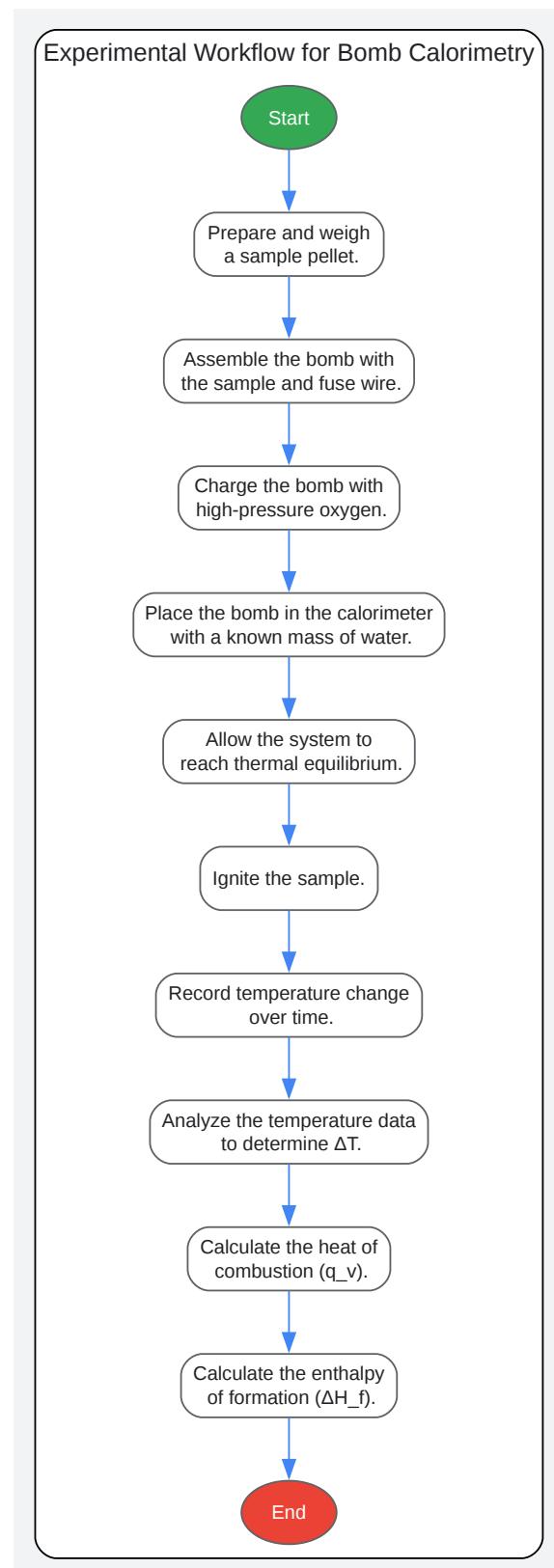
The lattice energy of **potassium fluoride** cannot be measured directly but can be calculated using a thermochemical cycle known as the Born-Haber cycle. This cycle applies Hess's Law to relate the lattice energy to other measurable enthalpy changes.

The steps involved in the Born-Haber cycle for **potassium fluoride** are:


- Enthalpy of formation of KF(s) (ΔH_f): The standard enthalpy change when one mole of solid **potassium fluoride** is formed from its elements in their standard states.
 - $K(s) + \frac{1}{2}F_2(g) \rightarrow KF(s)$
- Enthalpy of atomization of K(s) (ΔH_{atom}): The enthalpy change to convert one mole of solid potassium into gaseous atoms.
 - $K(s) \rightarrow K(g)$
- First ionization energy of K(g) (IE_1): The enthalpy change to remove one electron from one mole of gaseous potassium atoms.
 - $K(g) \rightarrow K^+(g) + e^-$
- Bond dissociation energy of $F_2(g)$ (ΔH_{diss}): The enthalpy change to break the bonds in one mole of gaseous fluorine molecules to form gaseous fluorine atoms. Since the formation of KF involves half a mole of F_2 , we use $\frac{1}{2}\Delta H_{\text{diss}}$.
 - $\frac{1}{2}F_2(g) \rightarrow F(g)$
- Electron affinity of F(g) (EA): The enthalpy change when one mole of gaseous fluorine atoms gains one electron.
 - $F(g) + e^- \rightarrow F^-(g)$
- Lattice energy of KF(s) (UL): The enthalpy change when one mole of solid **potassium fluoride** is formed from its gaseous ions.
 - $K^+(g) + F^-(g) \rightarrow KF(s)$

According to Hess's Law, the overall enthalpy change is independent of the path taken. Therefore, the enthalpy of formation is equal to the sum of the enthalpy changes of the individual steps:

$$\Delta H_f = \Delta H_{\text{atom}} + IE_1 + \frac{1}{2}\Delta H_{\text{diss}} + EA - UL$$


The lattice energy (UL) can then be calculated by rearranging this equation.

Visualizations

[Click to download full resolution via product page](#)

Caption: Born-Haber cycle for the formation of **potassium fluoride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.net [chemguide.net]
- 8. web.colby.edu [web.colby.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Potassium Fluoride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129843#thermochemical-data-of-potassium-fluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com